molecular formula C13H18BrN3O2 B1446996 1-(2-Bromo-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine CAS No. 1260804-21-4

1-(2-Bromo-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine

Cat. No.: B1446996
CAS No.: 1260804-21-4
M. Wt: 328.2 g/mol
InChI Key: KKUUSNYNZVZTHA-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine is a chemical compound that features a piperidine ring substituted with a 2-bromo-4-nitrophenyl group and two N,N-dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-bromo-4-nitroaniline.

    Formation of Intermediate: The 2-bromo-4-nitroaniline is then reacted with piperidine under specific conditions to form an intermediate compound.

    Dimethylation: The intermediate is further reacted with dimethylamine to introduce the N,N-dimethyl groups, resulting in the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amine group.

    Oxidation Reactions: The piperidine ring can be oxidized under certain conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Major Products

    Substitution: Products will vary depending on the nucleophile used.

    Reduction: The major product is 1-(2-Amino-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine.

    Oxidation: Products may include various oxidized forms of the piperidine ring.

Scientific Research Applications

1-(2-Bromo-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: It may be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used to study the effects of brominated and nitro-substituted aromatic compounds on biological systems.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The bromine and nitro groups can participate in various interactions, including hydrogen bonding and van der Waals forces, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Bromo-4-nitrophenyl)piperidin-4-ol
  • 2-Bromo-4-nitrophenol

Uniqueness

1-(2-Bromo-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine is unique due to the presence of both N,N-dimethyl groups and the piperidine ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

1-(2-bromo-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN3O2/c1-15(2)10-5-7-16(8-6-10)13-4-3-11(17(18)19)9-12(13)14/h3-4,9-10H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKUUSNYNZVZTHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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